N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(p-tolylthio)propanamide
Description
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(p-tolylthio)propanamide is a sulfur-containing heterocyclic compound featuring a thiophene core substituted with cyano (-CN) and methyl (-CH₃) groups at positions 3, 4, and 5, respectively. The molecule also includes a propanamide linker attached to a p-tolylthio moiety.
Properties
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-methylphenyl)sulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS2/c1-11-4-6-14(7-5-11)21-9-8-16(20)19-17-15(10-18)12(2)13(3)22-17/h4-7H,8-9H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOAIIISWUVMPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2=C(C(=C(S2)C)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(p-tolylthio)propanamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a thiophene ring substituted with cyano and methyl groups, along with a propanamide moiety linked to a p-tolylthio group. Its molecular formula is , and it possesses unique properties that may contribute to its biological activities.
The mechanism of action of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. Key aspects include:
- Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic pathways, potentially affecting cellular processes such as apoptosis and proliferation.
- Receptor Modulation : It may interact with receptors on cell membranes, influencing signal transduction pathways associated with inflammation and cancer progression.
- Reactive Intermediates : The presence of the cyano group allows for bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines through the following mechanisms:
- Cell Cycle Arrest : The compound has been reported to cause G2/M phase arrest in cancer cells, thereby inhibiting their proliferation.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels lead to oxidative stress, promoting apoptosis in cancer cells.
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against a range of pathogens. Studies have shown:
- Bacterial Inhibition : Effective against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial effect.
- Fungal Activity : Exhibits antifungal properties against common fungal strains, suggesting potential applications in treating fungal infections.
Case Studies and Research Findings
-
In Vitro Studies :
- A study conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability (IC50 values around 25 µM) after 48 hours of exposure. This suggests its potential as an anticancer agent .
- Animal Models :
-
Mechanistic Insights :
- Mechanistic studies indicated that the compound activates apoptotic pathways through upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors. This dual action enhances its effectiveness as an anticancer agent .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Structure | Anticancer, Antimicrobial | 25 |
| N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(isopropylthio)benzamide | Structure | Anticancer | 30 |
| N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-nitrobenzamide | Structure | Antimicrobial | 20 |
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Core Heterocyclic Modifications
a) Thiophene vs. Phthalimide Derivatives
The compound 3-chloro-N-phenyl-phthalimide () shares an aromatic core and amide functionality but differs in electronic and steric properties.
b) Thiophene vs. Pyridine Derivatives
Compound 2 from contains a pyridine ring, which introduces basicity and hydrogen-bond acceptor sites absent in the thiophene-based target. Pyridine derivatives often exhibit enhanced solubility in aqueous media, whereas the thiophene’s sulfur atom may contribute to lipophilicity, influencing membrane permeability in drug candidates .
Substituent Effects on Reactivity and Bioactivity
a) Cyano (-CN) and Methyl (-CH₃) Groups
This contrasts with N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (), where the cyano group on a pyridine ring may enhance π-stacking interactions with aromatic residues in proteins. The methyl groups on the thiophene could reduce metabolic degradation compared to unsubstituted analogs .
b) p-Tolylthio vs. Chlorophenyl Moieties
The p-tolylthio group in the target compound introduces a hydrophobic methylphenylsulfanyl chain, which may improve lipid bilayer penetration relative to the chlorophenyl group in ’s acetamide derivative. Chlorine substituents, as in 3-chloro-N-phenyl-phthalimide , often increase electrophilicity and reactivity in cross-coupling reactions, whereas the p-tolyl group may prioritize steric bulk over electronic effects .
Hypothesized Pharmacological Profiles
Cytotoxic Potential
The microculture tetrazolium assay described in highlights the utility of cell line panels for evaluating cytotoxicity. The target compound’s thiophene and amide functionalities are common in kinase inhibitors and apoptosis inducers.
Selectivity and Toxicity
However, the cyano group could pose toxicity risks if metabolized to cyanide, a concern absent in phthalimide derivatives () .
Data Table: Key Structural and Functional Differences
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
